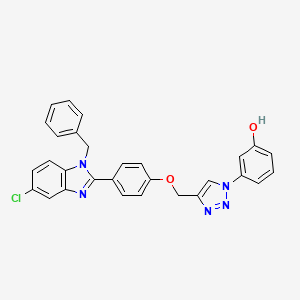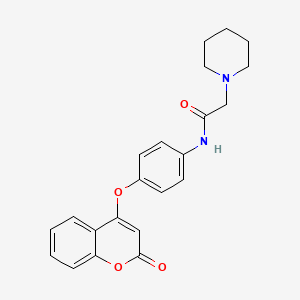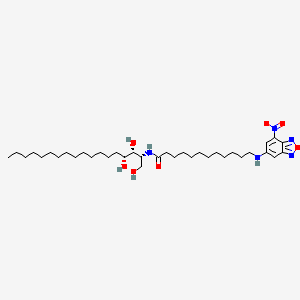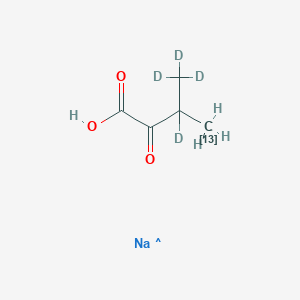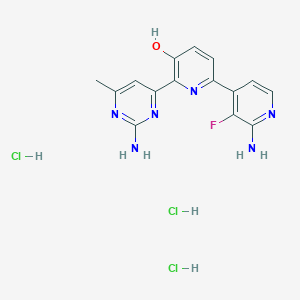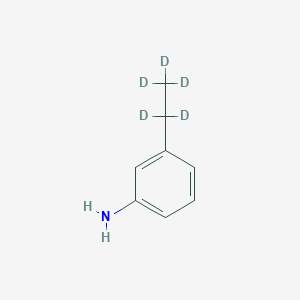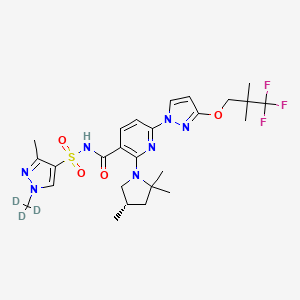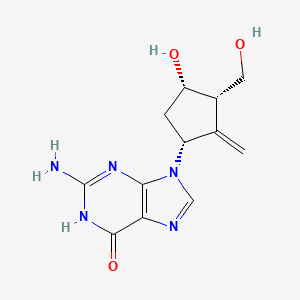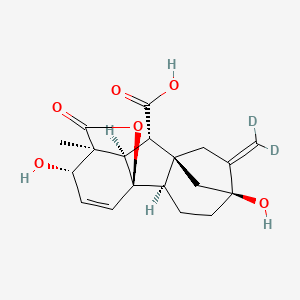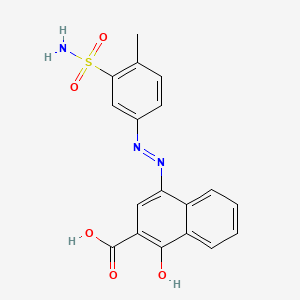
Glyoxalase I inhibitor 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyoxalase I inhibitor 6 is a compound that inhibits the activity of the enzyme glyoxalase I. Glyoxalase I is a key enzyme in the glyoxalase system, which is responsible for detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis. Inhibition of glyoxalase I has been studied for its potential therapeutic applications, particularly in cancer treatment, as it can lead to the accumulation of toxic metabolites in cancer cells, inducing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common approach involves the use of ligand-based pharmacophore modeling and molecular docking to identify potential inhibitors, followed by the synthesis of these compounds through organic reactions . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
化学反应分析
Types of Reactions: Glyoxalase I inhibitor 6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure to enhance its inhibitory activity or to study its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the inhibitor with enhanced activity or stability, as well as byproducts that need to be separated and purified .
科学研究应用
Glyoxalase I inhibitor 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved properties . In biology, it is used to investigate the role of glyoxalase I in cellular processes and to study the effects of its inhibition on cell viability and function . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer and other diseases characterized by elevated levels of methylglyoxal . In industry, it is used in the development of new drugs and in the study of enzyme kinetics and inhibition .
作用机制
Glyoxalase I inhibitor 6 exerts its effects by binding to the active site of glyoxalase I, thereby preventing the enzyme from catalyzing the conversion of methylglyoxal to S-D-lactoylglutathione . This leads to the accumulation of methylglyoxal, which can induce oxidative stress and apoptosis in cells . The molecular targets of this compound include the zinc ions in the active site of the enzyme, which are essential for its catalytic activity . The pathways involved in the mechanism of action include the glyoxalase system and the pathways related to oxidative stress and apoptosis .
相似化合物的比较
Glyoxalase I inhibitor 6 is unique in its high potency and specificity for glyoxalase I compared to other similar compounds . Similar compounds include nordihydroguaiaretic acid and myricetin, which also inhibit glyoxalase I but with lower potency and different mechanisms of action . The uniqueness of this compound lies in its ability to bind more effectively to the active site of the enzyme, resulting in stronger inhibition and greater therapeutic potential .
属性
分子式 |
C18H15N3O5S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
1-hydroxy-4-[(4-methyl-3-sulfamoylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H15N3O5S/c1-10-6-7-11(8-16(10)27(19,25)26)20-21-15-9-14(18(23)24)17(22)13-5-3-2-4-12(13)15/h2-9,22H,1H3,(H,23,24)(H2,19,25,26) |
InChI 键 |
DXHDPHYZULAOTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


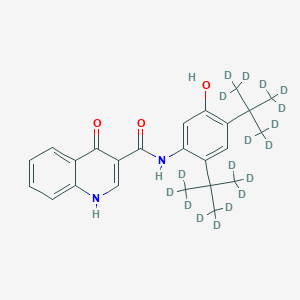
![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)
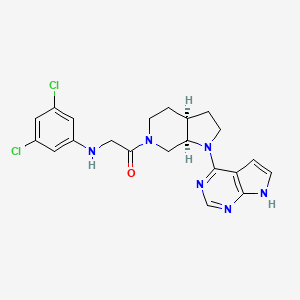
![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
